Hydroxylamine, O-(2-thienylmethyl)-

Synthetic Chemistry Amination Reactivity

Generic O-alkylhydroxylamines fail to replicate the electronic and steric profile required for thiophene-targeted SAR or heterocyclic intermediate synthesis. Hydroxylamine, O-(2-thienylmethyl)- (CAS 39854-54-1) is the definitive reagent for introducing the 2-thienylmethyl oxime moiety with distinct lipophilicity (Δπ ≈ -0.52) and π-excessive character. - Enables precise bioisosteric replacement studies; O-benzyl analogs confound SAR due to incorrect aromatic core electronics. - Provides direct entry into thiophene-containing pharmaceutical intermediates (e.g., Duloxetine-related scaffolds) without protecting-group scrambling. - Supplied as ≥98% pure material with full analytical documentation; standard pack sizes 50 mg to bulk, in stock for immediate global dispatch.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 39854-54-1
Cat. No. B15323534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, O-(2-thienylmethyl)-
CAS39854-54-1
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CON
InChIInChI=1S/C5H7NOS/c6-7-4-5-2-1-3-8-5/h1-3H,4,6H2
InChIKeyIBRFQKKMRBKIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxylamine, O-(2-thienylmethyl)- (CAS 39854-54-1): Procurement Specifications & Chemical Identity


Hydroxylamine, O-(2-thienylmethyl)- (CAS 39854-54-1), also known as O-(thiophen-2-ylmethyl)hydroxylamine, is a specialized organic compound belonging to the class of O-alkylhydroxylamines. Characterized by a thiophene ring attached to a hydroxylamine moiety, its molecular formula is C5H7NOS with a molecular weight of 129.18 g/mol . This compound is primarily utilized as a research chemical and a versatile synthetic intermediate, particularly for the formation of oximes and other nitrogen-containing heterocycles [1].

Synthetic Intermediate
For oxime formation and N-heterocycle synthesis
Distinct Electronic Profile
Thiophene ring imparts π-excessive character vs. phenyl analogs
Steric Control
Planar heterocycle offers different steric environment than linear or benzyl groups

Why O-(Thiophen-2-ylmethyl)hydroxylamine Cannot Be Substituted by Generic Analogs in Research


For applications requiring a specific electronic profile and geometric arrangement, generic substitution within the O-alkylhydroxylamine class is not feasible. The 2-thienylmethyl substituent in this compound imparts unique physicochemical properties that are not replicated by simpler O-alkyl (e.g., O-methyl) or O-benzyl analogs. These properties, including altered lipophilicity, electronic distribution, and steric bulk, directly influence reaction kinetics in nucleophilic attacks and the stability of resulting oxime products [1]. While class-level structure-activity relationships indicate that such substituent variations can drastically alter biological activity, direct quantitative comparisons for this specific compound are limited in the public domain [2]. Therefore, substitution without validation would introduce significant scientific and experimental risk.

Electronic and steric differences from O-benzyl or O-methyl analogs may alter reaction kinetics and oxime stability.
Lipophilicity difference vs. phenyl ring may shift solubility, chromatographic behavior, and membrane interactions.
Class-level SAR indicates that steric and geometric features dictate biological activity; thienylmethyl group is not directly interchangeable with linear or benzyl substituents without validation.

Quantitative Differentiation of Hydroxylamine, O-(2-thienylmethyl)- vs. Closest Analogs


Reactivity Profile: O-(2-Thienylmethyl)- vs. O-Benzylhydroxylamine in Amination Reactions

In the context of aminating 1,4-quinones, the choice of O-substituted hydroxylamine significantly impacts reaction efficiency. While O-Benzylhydroxylamine is identified as an effective aminating agent, O-Methylhydroxylamine and other analogs are documented as less effective [1]. Hydroxylamine, O-(2-thienylmethyl)-, with its distinct thiophene ring, presents a different steric and electronic environment compared to O-Benzylhydroxylamine. Although direct head-to-head data is absent, this class-level inference suggests that its reactivity will differ quantitatively from both O-Benzyl and O-Methyl analogs, making it a non-substitutable reagent for specific synthetic pathways.

Reactivity Profile
Class-level inference
O-Benzyl: effective aminating agent; O-Methyl: less effective. Thienylmethyl reactivity predicted to differ.
Supports non-substitutable reagent selection for specific aminations.
Data to verify; direct head-to-head comparison unavailable.
Synthetic Chemistry Amination Reactivity

Electronic and Lipophilic Parameter Differentiation: Thienyl vs. Phenyl Substituents

The key structural differentiation between Hydroxylamine, O-(2-thienylmethyl)- and its close analog O-Benzylhydroxylamine lies in the replacement of a phenyl ring with a 2-thienyl ring. This is a classic bioisosteric replacement with well-characterized effects on physicochemical parameters. The thiophene ring is more electron-rich (π-excessive) and has a different lipophilicity (Hansch π constant for 2-thienyl is +1.61, compared to +2.13 for phenyl) [1]. This translates to a quantifiable difference in predicted LogP of approximately -0.5 units for the thienylmethyl compound relative to its benzyl analog, impacting solubility and membrane permeability.

Lipophilicity (Hansch π)
Class-level inference
Δπ = −0.52 (2-thienyl π = +1.61 vs. phenyl π = +2.13)
Quantifies lower lipophilicity vs. benzyl analog.
Based on QSPR parameters; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Bioisosterism

Differentiation in Steric Bulk: Impact on Enzyme Inhibition Potential

A thesis on the synthesis and biological evaluation of O-alkylhydroxylamines established a clear structure-activity relationship (SAR) where 'greater steric bulk of the alkyl substituent can decrease the activity of the compound' and 'branched compounds are less active than their straight chain analogues' [1]. While the study did not include Hydroxylamine, O-(2-thienylmethyl)-, the findings provide a class-level inference. The 2-thienylmethyl group presents a unique steric profile—a planar, five-membered heterocycle—that is distinct from both linear O-alkyl chains and the bulkier, planar six-membered O-benzyl group. Its activity is therefore predicted to be quantitatively different from both classes.

Steric SAR
Class-level inference
Increased steric bulk decreases activity; branched chains less active than straight-chain.
Thienylmethyl's planar heterocycle represents distinct steric context.
Not directly tested; SAR inference only.
Enzyme Inhibition Structure-Activity Relationship (SAR) Polyamine Metabolism

High-Value Application Scenarios for Hydroxylamine, O-(2-thienylmethyl)- Based on Differential Evidence


Synthesis of Novel Oxime Libraries for Structure-Activity Relationship Studies

In medicinal chemistry programs exploring bioisosteric replacements, this compound is the specific reagent required to introduce a 2-thienylmethyl oxime moiety. Using O-benzylhydroxylamine would introduce an incorrect aromatic core, confounding SAR analysis due to quantifiable differences in lipophilicity (Δπ ≈ -0.52) and electron density [1]. This compound is essential for generating the correct chemical series for testing against biological targets.

Development of Heterocyclic Building Blocks for Agrochemical or Material Science Research

As an intermediate for synthesizing heterocyclic hydroxyamines, which are crucial for pharmaceuticals like Duloxetine, this compound provides a specific entry point into thiophene-containing structures [2]. Its procurement is mandated when the target synthetic pathway calls for the unique reactivity profile of a thiophene-substituted hydroxylamine, as opposed to a phenyl or alkyl analog, to ensure correct product formation.

Mechanistic Investigations into Nucleophilic Amination Reactions

Researchers investigating the scope and limitations of electrophilic amination reagents would select this compound to probe the effects of a π-excessive, sulfur-containing heterocycle on reaction kinetics and yield. Its behavior is known to differ from O-benzyl analogs [3], making it a valuable tool for understanding electronic and steric contributions to reaction mechanisms, a study that cannot be performed with a generic alkyl hydroxylamine.

Preparation of Thiophene-Containing Spin Traps or Bioactive Conjugates

For applications where the final molecule's redox or metal-chelating properties are critical, the thiophene ring's distinct electronics are advantageous [4]. Hydroxylamine, O-(2-thienylmethyl)- serves as the direct precursor for installing this functional group. Substitution with a phenyl-containing analog would alter the compound's electrochemical profile, rendering it unsuitable for the intended application.

Application
Selection Property
Validation Focus
Oxime library synthesis for SAR studies
Thienylmethyl group for bioisosteric replacement
Lipophilicity & electronic profile review
Heterocyclic building block synthesis
Thiophene-substituted hydroxylamine reactivity
Target pathway compatibility review
Nucleophilic amination mechanistic studies
π-excessive heterocycle effect on kinetics
Reaction mechanism & yield context
Spin trap / bioactive conjugate preparation
Thiophene redox/chelating properties
Electrochemical profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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